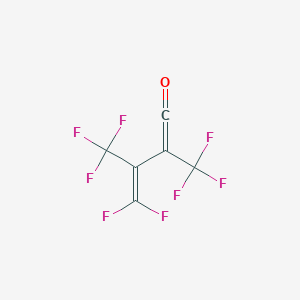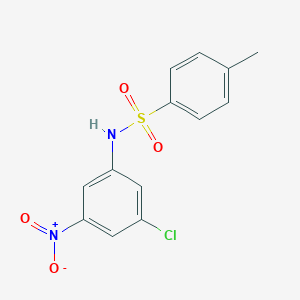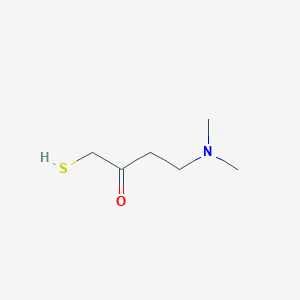
4-(Dimethylamino)-1-sulfanylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-1-sulfanylbutan-2-one is an organic compound that features both a dimethylamino group and a sulfanyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-sulfanylbutan-2-one can be achieved through several methods. One common approach involves the reaction of 4-dimethylaminopyridine with a suitable sulfanyl reagent under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like dicyclohexyl carbodiimide . Another method involves the reductive amination of a precursor ketone with dimethylamine and a sulfanyl donor .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as the purification of intermediates, optimization of reaction conditions, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1-sulfanylbutan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Varied products based on the nucleophile used
Scientific Research Applications
4-(Dimethylamino)-1-sulfanylbutan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1-sulfanylbutan-2-one involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The sulfanyl group can undergo oxidation-reduction reactions, influencing the compound’s reactivity and stability . These interactions can affect biological pathways and molecular targets, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A related compound with similar nucleophilic properties.
Dimethylamine: Shares the dimethylamino group but lacks the sulfanyl group.
4-Dimethylaminobenzoic acid: Contains a dimethylamino group attached to a benzoic acid backbone.
Uniqueness
4-(Dimethylamino)-1-sulfanylbutan-2-one is unique due to the presence of both the dimethylamino and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds .
Properties
CAS No. |
60872-44-8 |
|---|---|
Molecular Formula |
C6H13NOS |
Molecular Weight |
147.24 g/mol |
IUPAC Name |
4-(dimethylamino)-1-sulfanylbutan-2-one |
InChI |
InChI=1S/C6H13NOS/c1-7(2)4-3-6(8)5-9/h9H,3-5H2,1-2H3 |
InChI Key |
IENVBCNIHMNVMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


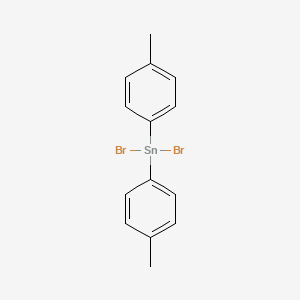
![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)

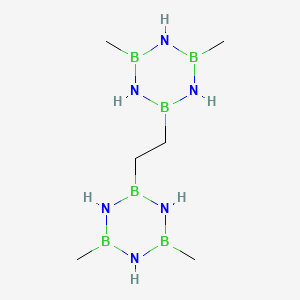
![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)

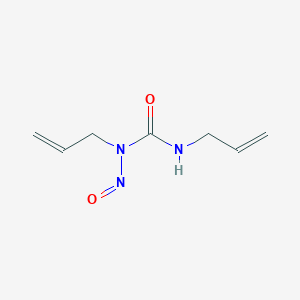
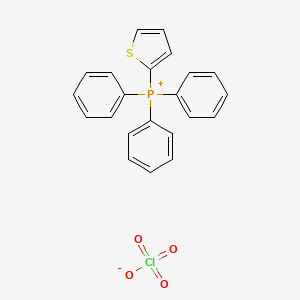
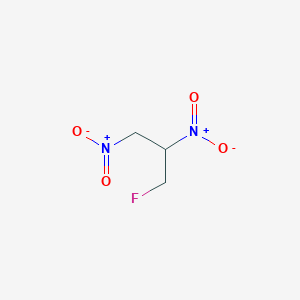
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)
